

Application Notes and Protocols: Thiophene-2-acetamide for Perovskite Solar Cell Passivation

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Compound of Interest

Compound Name: *Thiophene-2-acetamide*

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Introduction

Thiophene-2-acetamide (TAA) has emerged as a promising small molecule for the passivation of surface defects in perovskite solar cells (PSCs), leading to significant improvements in power conversion efficiency (PCE) and stability. The inherent crystalline nature of perovskite films often leads to a high density of trap states at the surface and grain boundaries, such as uncoordinated Pb^{2+} ions, lead clusters (Pb^0), and halide vacancies. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall device performance. Thiophene-based molecules, including TAA, offer a targeted approach to mitigate these defects and enhance the optoelectronic properties of the perovskite layer.

This document provides detailed application notes on the use of **thiophene-2-acetamide** for perovskite solar cell passivation, summarizing key performance data and outlining experimental protocols for device fabrication and characterization.

Mechanism of Action

Thiophene-2-acetamide employs a multi-faceted approach to passivate defects at the perovskite surface. The functional groups of the TAA molecule interact with different types of surface defects through a synergistic effect:

- Thiophene Ring: The sulfur atom in the thiophene ring effectively passivates metallic lead (Pb^0) defects.[1][2]
- Carbonyl Group (-C=O): The carbonyl group forms a chemical bond with uncoordinated Pb^{2+} ions, passivating these electron traps.[1] This interaction also helps to enhance the crystallization of the perovskite film when TAA is used as an additive in the precursor solution.[1]
- Amide Group (-NH₂): The amino group forms hydrogen bonds with iodide ions (I⁻), further stabilizing the perovskite lattice and passivating halide vacancies.[1]

This comprehensive passivation reduces non-radiative recombination, leading to a longer carrier lifetime and improved charge carrier extraction.[3]

Data Presentation

The following tables summarize the quantitative data from studies utilizing **thiophene-2-acetamide** and similar thiophene-based molecules for perovskite solar cell passivation, highlighting the improvements in key photovoltaic parameters.

Table 1: Performance of Perovskite Solar Cells with **Thiophene-2-acetamide** (TAA) Passivation

Perovskite Composite	Passivation Method	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
MAPbI ₃	TAA Additive	20.62 (from 18.35)	-	-	-	[1]

Data for Voc, Jsc, and FF were not explicitly provided in the abstract.

Table 2: Performance of Perovskite Solar Cells with Other Thiophene-Based Passivating Agents

Perovskite Composite	Passivating Agent	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
MA _{0.9} FA _{0.1} Pbl ₃	(TEA) ₂ Pbl ₄ (2D layer)	20.06 (from 17.42)	1.11 (from 1.06)	-	-	[3]
FASnI ₃	Thioacetamide (TAA) Additive	10.67	-	-	-	[4]
(TMA) ₂ MA ₄ Pb ₅ I ₁₆	MACl and MAAC Additives	8.86	-	-	-	[5]

Note: The studies on other thiophene-based molecules provide valuable context for the effectiveness of the thiophene moiety in passivation, even if the specific molecule is not **thiophene-2-acetamide**.

Experimental Protocols

This section details the methodologies for the fabrication and characterization of perovskite solar cells with **thiophene-2-acetamide** passivation.

Materials and Reagents

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Lead iodide (PbI₂)
- Methylammonium iodide (MAI) or other organic cations (e.g., formamidinium iodide - FAI)
- **Thiophene-2-acetamide** (TAA)
- N,N-dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)

- Chlorobenzene
- Spiro-OMeTAD (hole transport material)
- Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
- 4-tert-butylpyridine (tBP)
- Gold (Au) or other suitable metal for the back contact

Perovskite Solar Cell Fabrication with TAA Passivation (Additive Method)

This protocol is based on the incorporation of TAA as an additive in the perovskite precursor solution.[\[1\]](#)

- Substrate Cleaning:
 - Sequentially clean the FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen stream.
 - Treat the substrates with UV-ozone for 15 minutes before use.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact TiO_2 layer on the FTO substrate using a suitable method (e.g., spin coating of a titanium diisopropoxide bis(acetylacetone) solution followed by annealing).
 - Deposit a mesoporous TiO_2 layer by spin-coating a TiO_2 paste and subsequent annealing.
- Perovskite Precursor Solution Preparation:
 - Prepare the perovskite precursor solution by dissolving the desired molar ratio of lead iodide (PbI_2) and organic halide salts (e.g., MAI, FAI) in a co-solvent of DMF and DMSO (e.g., 4:1 v/v).

- For the TAA-passivated sample, add a predetermined optimal concentration of **thiophene-2-acetamide** to the perovskite precursor solution.
- Perovskite Film Deposition:
 - Spin-coat the perovskite precursor solution (with or without TAA) onto the prepared ETL/substrate in a nitrogen-filled glovebox.
 - During the spin-coating process, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
 - Anneal the perovskite film on a hotplate at a specified temperature and duration (e.g., 100 °C for 10 minutes).
- Hole Transport Layer (HTL) Deposition:
 - Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, followed by the addition of Li-TFSI and tBP as additives.
 - Spin-coat the HTL solution onto the perovskite film.
- Back Contact Deposition:
 - Thermally evaporate a metal back contact (e.g., 80-100 nm of gold) onto the HTL under high vacuum.

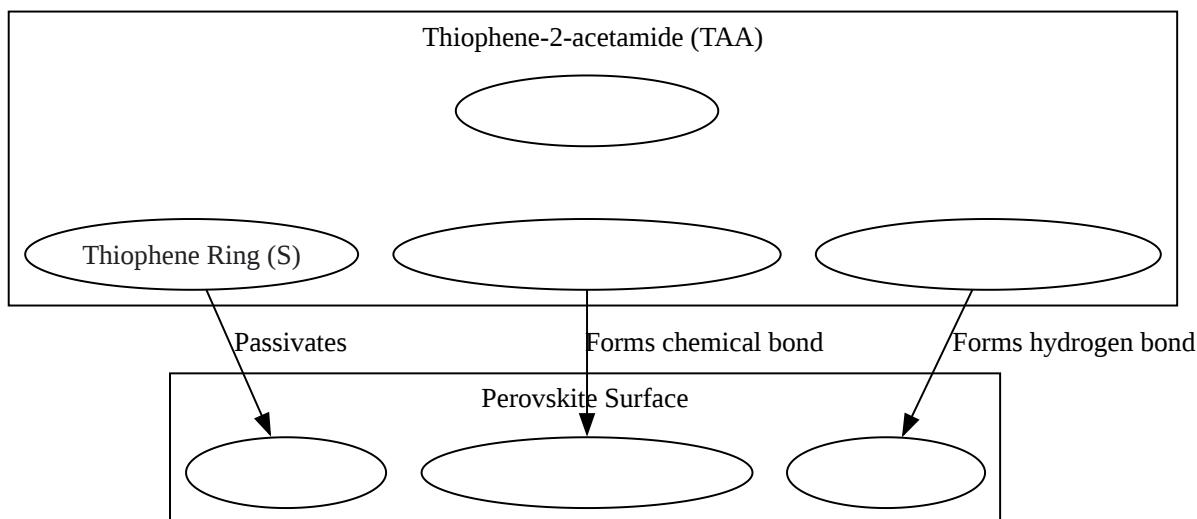
Device Characterization

- Current Density-Voltage (J-V) Measurement:
 - Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
 - Extract the key photovoltaic parameters: PCE, Voc, J_{sc}, and fill factor (FF).
- External Quantum Efficiency (EQE) Measurement:
 - Measure the EQE spectrum to determine the spectrally resolved efficiency of the device.

- Stability Measurement:
 - Assess the long-term stability of the encapsulated devices under continuous 1-sun illumination and in a high-humidity environment (e.g., ~85% RH) to evaluate the effectiveness of the TAA passivation on device longevity.[1]

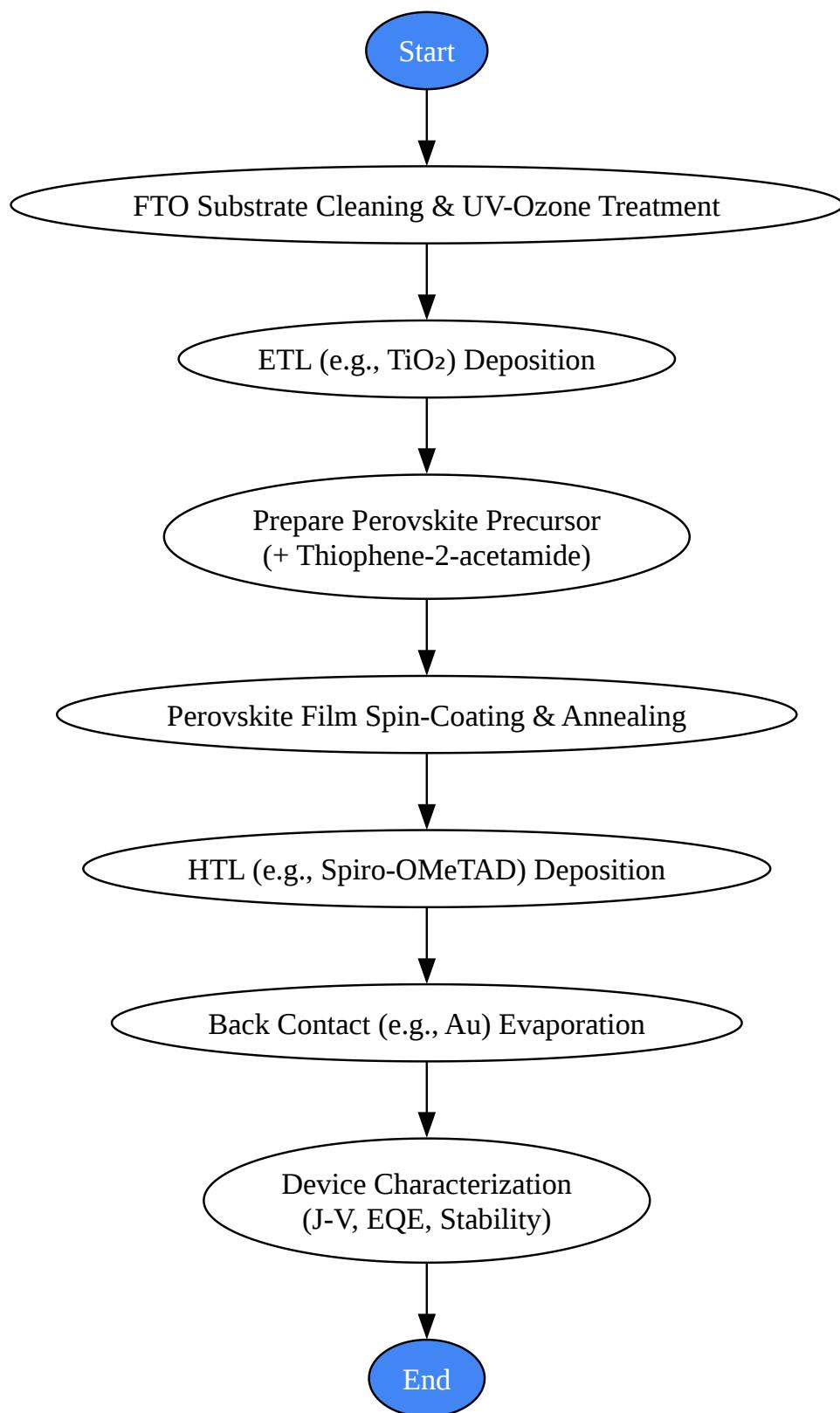
Visualizations

The following diagrams illustrate the passivation mechanism of **thiophene-2-acetamide** and the general experimental workflow for fabricating passivated perovskite solar cells.



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Caption: Passivation mechanism of **thiophene-2-acetamide** on perovskite defects.



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Caption: Experimental workflow for perovskite solar cell fabrication with TAA passivation.

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